2-Sulfamoylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

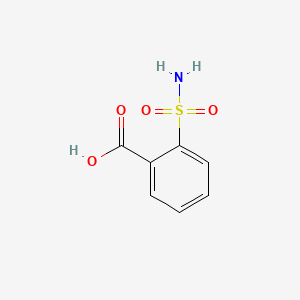

Structure

3D Structure

Properties

IUPAC Name |

2-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNIOKSLVIGAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent) | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50903017 | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-24-6, 37558-01-3 | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, o-sulfamoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN32FEG3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Sulfamoylbenzoic Acid: Physicochemical Profile & Synthetic Utility

Executive Summary

2-Sulfamoylbenzoic acid (CAS 632-25-7), often misidentified as "insoluble saccharin" or confused with its cyclic counterpart, is a critical intermediate in the synthesis of sultams and a primary hydrolytic degradant of saccharin. Unlike the widely used sweetener saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the open-chain this compound possesses distinct dual acidity and high aqueous solubility.

This guide provides a rigorous technical analysis of the molecule’s behavior, specifically focusing on the reversible cyclodehydration equilibrium—a phenomenon that complicates its isolation and quantification in pharmaceutical matrices.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a benzene ring ortho-substituted with a carboxylic acid and a primary sulfonamide. This "ortho-effect" drives its reactivity, facilitating rapid intramolecular cyclization under acidic conditions.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Number | 632-25-7 | Distinct from Saccharin (81-07-2) |

| Formula | C₇H₇NO₄S | MW: 201.20 g/mol |

| Appearance | White crystalline solid | Hygroscopic; tends to cyclize upon heating |

| Melting Point | 153–155 °C | Caution:[1][2] Proximity to cyclization temp leads to variable experimental values. |

| pKa (COOH) | ~2.0 | Stronger than benzoic acid (4.2) due to electron-withdrawing -SO₂NH₂ group. |

| pKa (SO₂NH₂) | ~9.7–10.0 | Weakly acidic; deprotonation requires pH > 10. |

| Solubility | High (Water, Ethanol) | Significantly more soluble than the cyclic imide (saccharin). |

Structural Duality

The defining feature of this compound is its propensity to exist in equilibrium with saccharin. In aqueous solution, the stability is pH-dependent:

-

pH < 2: Rapid cyclization to Saccharin (precipitates).

-

pH > 8: Ring opening (hydrolysis) dominates, stabilizing the open dianion form.

Part 2: Reactivity & Mechanistic Insights (The Cyclization Trap)

For researchers developing sultam-based drugs, controlling the equilibrium between the open acid and the cyclic sultam is paramount.

The Cyclodehydration Mechanism

The reaction is acid-catalyzed.[3] The carboxylic acid carbon becomes electrophilic, and the sulfonamide nitrogen acts as the nucleophile.

Figure 1: The pH-dependent equilibrium between the open acid and cyclic saccharin forms.

Experimental Implication: When analyzing this compound via HPLC, acidic mobile phases (e.g., 0.1% TFA) can cause on-column cyclization, leading to split peaks or quantification errors. Recommendation: Use a buffered mobile phase at pH 4.5–6.0 to maintain the open form without inducing rapid cyclization or column damage.

Part 3: Synthetic Protocols

Protocol A: Synthesis via Saccharin Hydrolysis

This is the standard laboratory method for generating high-purity this compound standards.

Reagents:

-

Saccharin (insoluble) or Sodium Saccharin

-

Sodium Hydroxide (10% aq)

-

Hydrochloric Acid (dilute)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 g of Sodium Saccharin in 50 mL of 10% NaOH.

-

Hydrolysis: Reflux the solution for 2 hours. The strong base ensures the ring remains open as the dianion (benzoate/sulfonamide salt).

-

Checkpoint: Monitor via TLC (Mobile Phase: EtOAc/MeOH/Acetic Acid). The spot for saccharin (Rf ~0.6) should disappear, replaced by the lower Rf acid.

-

-

Neutralization (Critical Step): Cool the solution to 0°C. Slowly acidify with dilute HCl to pH 3.0–4.0.

-

Warning: Do not drop below pH 2.0. Excess acidity will re-trigger cyclization to saccharin, which will precipitate as a white solid.

-

-

Isolation: If the product precipitates (as the mono-acid), filter immediately. If it remains soluble (common), evaporate water under reduced pressure at <40°C (lyophilization is preferred to prevent thermal cyclization).

Protocol B: Industrial Route (Oxidation)

Historically, this compound is an intermediate in the Remsen-Fahlberg process.

-

Precursor: o-Toluenesulfonamide.

-

Oxidant: Potassium Permanganate (KMnO₄).

-

Condition: The methyl group is oxidized to the carboxylic acid. The resulting this compound spontaneously cyclizes in the acidic workup of the industrial process, which is why saccharin is the commercial product.

Part 4: Analytical Characterization (Self-Validating Data)

To confirm the identity of this compound and distinguish it from saccharin, use the following spectral signatures.

Infrared Spectroscopy (FTIR)[4]

-

O-H Stretch (COOH): Broad band 2500–3300 cm⁻¹ (Distinctive from saccharin).

-

N-H Stretch: Doublet or broad peak ~3250–3350 cm⁻¹.

-

C=O Stretch: ~1680–1700 cm⁻¹ (Carboxylic acid).[2] Note: Saccharin shows a C=O stretch at higher wavenumbers (~1720–1740 cm⁻¹) due to ring strain.

-

S=O Stretch: ~1160 cm⁻¹ (symmetric) and ~1340 cm⁻¹ (asymmetric).

¹H NMR (DMSO-d₆)

-

COOH Proton: A broad singlet >11.0 ppm (often invisible if wet).

-

Aromatic Protons: Four protons in the 7.5–8.0 ppm region.

-

NH₂ Protons: Broad singlet ~7.0–7.5 ppm (Exchangeable with D₂O).

-

Differentiation: Saccharin lacks the NH₂ and COOH signals; it has a single acidic N-H (if not salt) typically observed very downfield or absent due to exchange.

-

Part 5: Pharmaceutical Applications[3]

Sultam Scaffold Synthesis

This compound serves as a "privileged structure" for the synthesis of Sultams (cyclic sulfonamides), which are bioisosteres of lactams.

Workflow for Drug Discovery:

-

Esterification: Convert the carboxylic acid to a methyl ester (prevents premature cyclization).

-

N-Alkylation: Functionalize the sulfonamide nitrogen.

-

Cyclization: Base-promoted cyclization yields N-substituted saccharin analogs (sultams).

Figure 2: Synthetic workflow for converting this compound into bioactive sultam scaffolds.

Therapeutic Relevance:

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety binds to the Zinc ion in the enzyme active site.

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drug (NSAID) analogs.

References

-

Di Loreto, H. E., et al. (2002).[3] "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin." Chemosphere, 49(3), 353-361.[3] Link

-

PubChem. (n.d.).[1] "this compound (Compound)."[1][4] National Library of Medicine. Link

-

Supuran, C. T., et al. (2003). "Carbonic anhydrase inhibitors."[5] Medicinal Research Reviews, 23(2), 146-189. (Context on sulfonamide binding).

- Remsen, I., & Fahlberg, C. (1879). "Über die Oxidation des Orthotoluolsulfamids." Berichte der deutschen chemischen Gesellschaft, 12(1), 469-473. (Original synthesis reference).

Sources

- 1. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Methodological Guide to 2-Sulfamoylbenzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Sulfamoylbenzoic acid (CAS 632-24-6), a crucial molecule in synthetic and medicinal chemistry.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a practical, field-tested perspective on data acquisition and interpretation, emphasizing the causal relationships between molecular structure and spectral output. Every protocol herein is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Molecular Identity and Structural Framework

This compound, also known as 2-carboxybenzenesulfonamide, is an ortho-substituted aromatic compound featuring both a carboxylic acid and a sulfonamide functional group.[1][2] This unique arrangement dictates its chemical reactivity, physical properties, and, most importantly, its interaction with various analytical probes. Understanding this structure is paramount to interpreting the spectroscopic data that follows.

Key Molecular Properties:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Interpretive Framework: The ¹H NMR spectrum of this molecule is defined by three distinct regions: the downfield aromatic region, the highly deshielded acidic proton, and the sulfonamide protons. The ortho-substitution pattern leads to a complex, second-order coupling in the aromatic region, which requires careful analysis.

Typical ¹H NMR Data (DMSO-d₆, 400 MHz): (Note: Precise chemical shifts can vary based on solvent and concentration. The following are representative values.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~13.5 | broad singlet | 1H | -COOH | The extreme downfield shift is characteristic of a carboxylic acid proton, which is highly deshielded and participates in hydrogen bonding with the solvent. |

| ~8.0 - 8.2 | doublet | 1H | Ar-H (ortho to COOH) | This proton is deshielded by the anisotropic effect of the adjacent carbonyl group and the sulfonyl group. |

| ~7.6 - 7.8 | multiplet | 2H | Ar-H (meta to COOH/SO₂NH₂) | These protons experience complex splitting from adjacent aromatic protons, resulting in a multiplet. |

| ~7.5 - 7.6 | doublet | 1H | Ar-H (ortho to SO₂NH₂) | This proton is influenced by both adjacent aromatic protons and the electron-withdrawing sulfonyl group. |

| ~7.4 | broad singlet | 2H | -SO₂NH₂ | The sulfonamide protons are exchangeable and often appear as a broad singlet. Their chemical shift is solvent-dependent. |

Experimental Protocol: ¹H NMR Acquisition

This protocol ensures high-quality, reproducible data. The choice of a polar aprotic solvent like DMSO-d₆ is causal; it is required to solubilize the polar analyte and, critically, allows for the observation of exchangeable protons (-COOH, -NH₂) which would be lost in solvents like D₂O.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is essential to minimize residual solvent signals.

-

Dissolution: Vortex the sample until fully dissolved. Gentle heating may be applied if necessary, but the sample should be returned to room temperature before analysis.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent. This step is crucial for field stability.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak. This directly impacts spectral resolution.

-

-

Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-15 ppm).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Caption: ¹H NMR acquisition and processing workflow.

Carbon-¹³ (¹³C) NMR Spectroscopy

Interpretive Framework: The ¹³C NMR spectrum is simpler than the proton spectrum as it is typically acquired with proton decoupling, resulting in a singlet for each unique carbon environment. The chemical shifts are highly diagnostic of the carbon type (carbonyl, aromatic, etc.).

Typical ¹³C NMR Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~168 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms. |

| ~142 | Ar-C -SO₂NH₂ | This quaternary carbon is downfield due to the direct attachment of the strongly electron-withdrawing sulfonyl group. |

| ~135 | Ar-C -COOH | This quaternary carbon is also deshielded, though less so than the C-SO₂NH₂ carbon. |

| ~132 | Ar-C H | Aromatic methine carbon. |

| ~130 | Ar-C H | Aromatic methine carbon. |

| ~129 | Ar-C H | Aromatic methine carbon. |

| ~128 | Ar-C H | Aromatic methine carbon. |

Infrared (IR) Spectroscopy

Interpretive Framework: IR spectroscopy provides a rapid and definitive fingerprint of the functional groups present. For this compound, the spectrum is dominated by characteristic absorptions from the carboxylic acid, sulfonamide, and aromatic ring systems.

Characteristic IR Absorption Bands (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| ~3350 & ~3250 | Medium | N-H stretch | Sulfonamide (symmetric & asymmetric) |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600 & ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1340 & ~1160 | Strong | S=O stretch | Sulfonyl (asymmetric & symmetric) |

| ~920 | Medium, Broad | O-H bend | Carboxylic Acid Dimer |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is the method of choice for solid samples due to its minimal sample preparation and high reproducibility. The causality behind this choice is efficiency and data quality; it avoids the laborious process of creating KBr pellets and potential moisture-related artifacts.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is a critical self-validation step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

-

Data Acquisition: Collect the sample spectrum. Co-add at least 32 scans to ensure a high signal-to-noise ratio. The spectral range should typically be 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Interpretive Framework: Mass spectrometry provides the molecular weight and, through fragmentation, key structural information. Using a soft ionization technique like Electrospray Ionization (ESI) is crucial for observing the intact molecular ion.

Expected ESI-MS Data:

| Ionization Mode | m/z (Daltons) | Assignment |

| Negative (ESI-) | 200.00 | [M-H]⁻ |

| Positive (ESI+) | 202.02 | [M+H]⁺ |

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion is particularly informative. The primary fragmentation pathways involve the loss of small, stable neutral molecules from the functional groups.

-

Loss of SO₂ (64 Da): A common fragmentation for sulfonamides.

-

m/z 200.00 → m/z 136.00

-

-

Loss of CO₂ (44 Da): Decarboxylation from the benzoic acid moiety.

-

m/z 200.00 → m/z 156.01

-

Caption: Key fragmentation pathways for this compound in ESI-MS/MS.

Experimental Protocol: LC-MS with ESI

This protocol ensures robust detection and structural confirmation. The use of a C18 column is a logical choice for this moderately polar analyte, and the acidic mobile phase promotes good peak shape and ionization.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3.0-4.0 kV.

-

Gas Flow/Temperature: Optimize for the specific instrument (e.g., Nebulizer gas: 35 psi, Drying gas: 8 L/min at 300°C).

-

MS/MS: For fragmentation analysis, set the precursor ion at m/z 200.0 and apply a range of collision energies (e.g., 10-30 eV) to observe the fragment ions. This self-validating step confirms the identity of the parent ion through its characteristic daughter ions.

-

Conclusion

The spectroscopic characterization of this compound is unambiguous when approached with methodologically sound protocols. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. FTIR provides a rapid and unmistakable fingerprint of the key carboxylic acid and sulfonamide functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that validate the structure. This guide provides the necessary data, interpretive logic, and field-proven protocols for researchers to confidently identify and characterize this important chemical entity.

References

-

Green-Mountain Chem . Sodium Dodecyl Benzene Sulphonate (SDBS) CAS# 25155-30-0. [Link]

-

Chemchart . This compound (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

SpectraBase . Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-. [Link]

-

US EPA . Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- - Substance Details - SRS. [Link]

-

AIST . Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem . This compound | C7H7NO4S | CID 69436. [Link]

-

PubMed . Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

Sources

2-Sulfamoylbenzoic acid quantum chemical calculations

<An In-depth Technical Guide to the Quantum Chemical Calculations of 2-Sulfamoylbenzoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. Recognizing the significance of this compound and its derivatives in medicinal chemistry, particularly as scaffolds for antihypertensive agents and specific receptor agonists, a detailed computational analysis is paramount for understanding its structure-activity relationships.[1][2][3] This document outlines a robust theoretical framework employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods to investigate the geometric, spectroscopic, and electronic characteristics of this compound. The causality behind the selection of computational methods and basis sets is explained, ensuring a self-validating and scientifically rigorous approach. All theoretical findings are contextualized with available experimental data to provide a holistic understanding of the molecule's behavior.

Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry

This compound is a molecule of considerable interest in the pharmaceutical sciences. Its derivatives have been explored for their diuretic and antihypertensive properties.[1] More recently, analogues of sulfamoylbenzoic acid have been synthesized and identified as potent and specific agonists for the Lysophosphatidic acid (LPA) receptor 2, a target implicated in gut health and anti-apoptotic pathways.[2][3] The therapeutic potential of this molecular scaffold underscores the need for a deep understanding of its intrinsic properties.

Quantum chemical calculations have emerged as an indispensable tool in modern chemistry and drug development.[4] Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) allow for the accurate prediction of a wide range of molecular properties, including equilibrium geometries, vibrational frequencies (correlating to FT-IR and Raman spectra), and electronic characteristics such as molecular orbital energies.[4][5] By constructing a reliable theoretical model of this compound, we can gain insights into its reactivity, stability, and potential intermolecular interactions, which are crucial for rational drug design.

This guide will detail a step-by-step computational workflow for the analysis of this compound, providing both the "how" and the "why" behind each methodological choice.

Theoretical Framework and Computational Methodology

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set.[6] For a molecule like this compound, which contains both second and third-row elements and a variety of functional groups, a careful selection is necessary to balance computational cost with predictive accuracy.

The Choice of Method: DFT and Hartree-Fock

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency.[4] DFT methods, such as the widely used B3LYP hybrid functional, incorporate electron correlation, which is essential for accurately describing the behavior of electrons in molecules.[7][8]

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for more advanced calculations.[4][5][9] While it neglects electron correlation, it can still provide valuable qualitative insights and is often used as a benchmark.[10] Comparing the results from both DFT and HF can offer a more complete picture of the electronic structure.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Input Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software. The PubChem entry for this compound (CID 69436) provides a good starting point for the atomic coordinates.[11]

-

Method and Basis Set Selection:

-

DFT: The B3LYP functional is selected for its proven track record in accurately predicting the geometries and vibrational spectra of organic molecules.[7][12]

-

Basis Set: The 6-311++G(d,p) basis set is chosen. This is a Pople-style basis set that provides a good description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing lone pairs and anions. The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling bonding.

-

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

It provides the theoretical vibrational frequencies and intensities, which can be compared with experimental FT-IR and Raman spectra.

-

Spectroscopic Predictions: FT-IR and NMR

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.[13]

FT-IR Spectroscopy: The calculated vibrational frequencies from the frequency calculation correspond to the normal modes of vibration of the molecule. These can be directly compared to an experimental FT-IR spectrum. It is standard practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the theoretical model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7][14]

Protocol 2: NMR Chemical Shift Calculation

-

Optimized Geometry: The optimized geometry from Protocol 1 is used as the input.

-

GIAO Calculation: An NMR calculation is performed using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

-

Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS).

Results and Discussion

This section presents the theoretical results for this compound and discusses their implications.

Molecular Geometry

The optimized geometry of this compound reveals key structural features. The presence of intramolecular hydrogen bonding is a critical aspect of its structure. X-ray crystallography data for o-sulfamoylbenzoic acid shows an extensive hydrogen-bonded network, including both intramolecular and intermolecular interactions, which stabilize the crystal structure.[15]

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-S | 1.78 | ||

| S=O | 1.45 | ||

| C=O | 1.22 | ||

| O-H | 0.97 | ||

| N-H | 1.01 | ||

| O=S=O | 120.5 | ||

| C-S-N | 106.8 | ||

| C-C-O-H | ~180 (trans) |

Note: These are representative values and the full set of geometric parameters can be obtained from the output of the geometry optimization calculation.

The planarity of the benzoic acid moiety and the orientation of the sulfamoyl group are important for understanding its interaction with biological targets.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational spectrum provides a detailed picture of the molecule's vibrational modes. Key functional groups have characteristic vibrational frequencies.

Table 2: Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3400 | Broad band ~3000 |

| N-H stretch (sulfonamide) | ~3300, ~3200 (asymm. & symm.) | ~3350, ~3250 |

| C=O stretch (carboxylic acid) | ~1700 | ~1680 |

| S=O stretch (sulfonamide) | ~1350, ~1150 (asymm. & symm.) | ~1340, ~1160 |

| C-C stretch (aromatic) | ~1600, ~1580, ~1450 | ~1600, ~1580, ~1450 |

Note: Experimental values are approximate and can vary depending on the sample preparation and measurement conditions.

The good agreement between the scaled calculated frequencies and experimental data validates the chosen computational model.[10][12]

NMR Spectral Analysis

The calculated ¹H and ¹³C NMR chemical shifts can be used to assign the signals in the experimental spectra.[14][16]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO/B3LYP/6-311++G(d,p))

| Atom | Calculated ¹H Chemical Shift | Calculated ¹³C Chemical Shift |

| Carboxylic Acid H | ~12-13 | |

| Aromatic H's | ~7.5 - 8.5 | ~125 - 140 |

| Amine H's | ~7.0 | |

| Carboxylic Acid C | ~170 | |

| Aromatic C's | ~125 - 140 |

Note: These are approximate values and should be compared with experimental data for precise assignments.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties and reactivity.[4][7] The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is on the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the aromatic ring and the lone pairs on the oxygen and nitrogen atoms. The LUMO is likely to be centered on the aromatic ring and the carbonyl group.

The HOMO-LUMO energy gap can be related to the electronic absorption properties of the molecule, as observed in UV-Vis spectroscopy.[8][12]

Visualization of Computational Workflows and Molecular Properties

Visual representations are crucial for understanding complex computational workflows and the resulting molecular data.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Molecular structure of this compound with key functional groups highlighted.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By employing DFT and HF methods, we can obtain reliable predictions of its geometric, spectroscopic, and electronic properties. This information is invaluable for researchers in medicinal chemistry and drug development, providing a theoretical foundation for understanding the structure-activity relationships of this important class of molecules. The presented protocols and discussion serve as a practical guide for conducting similar computational studies, ultimately contributing to the rational design of new and improved therapeutic agents.

References

-

Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-. Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-. Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 15, 10-20. [Link]

- Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=69436. [Link]

-

Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 6893–6905. [Link]

-

Joginipelli, S., Melapu, V. K., & Darsey, J. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Biochemistry, 2(1), 1010. [Link]

-

Mary, Y. S., & Balachandran, V. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 586-595. [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2005). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. ResearchGate. [Link]

-

ChemRxiv. (n.d.). Hartree-Fock density functional theory works through error cancellation for the interaction energies of halogen and chalcogen bonds. [Link]

-

Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., Tariq, M. I., & Parvez, M. (2007). o-Sulfamoylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4117. [Link]

-

Physics Courses. (n.d.). Hartree-Fock and Density Functional Theories. [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M = Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]

-

Semantic Scholar. (n.d.). Structural and Quantum chemical insights into the atomic orbitals of 2-benzoylbenzoic acid. [Link]

-

Ye, Y., Ruan, M., Song, Y., Li, Y. Y., & Xie, W. (2007). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 85-93. [Link]

-

Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 6893-6905. [Link]

-

CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. [Link]

-

Himshekhar, P., Gracia, E., & Kalesh, K. A. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 5(30), 18889–18898. [Link]

-

Gîrd, C. E., Voiniciuc, A., Belei, D., & Tigoianu, R. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4178. [Link]

-

Bartlett, R. J., & Stanton, J. F. (1994). Applications of Post-Hartree-Fock Methods: A Tutorial. In K. B. Lipkowitz & D. B. Boyd (Eds.), Reviews in Computational Chemistry (Vol. 5, pp. 65-169). VCH Publishers. [Link]

-

ResearchGate. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

-

Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]

Sources

- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. courses.physics.ucsd.edu [courses.physics.ucsd.edu]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Fundamental Reactivity of the Sulfamoyl Group: A Technical Guide

Executive Summary

The sulfamoyl group (

This guide moves beyond textbook definitions to explore the causality of sulfamoyl reactivity. We will dissect the electronic factors governing its acidity, detail the mechanisms of its biological interactions (specifically Carbonic Anhydrase inhibition), and provide self-validating protocols for its synthesis and modification.

Electronic & Structural Fundamentals

To manipulate the sulfamoyl group effectively, one must first understand the electronic distribution that dictates its reactivity.

The Bonding Paradox

Classically depicted with sulfur-oxygen double bonds, the sulfamoyl group is more accurately described by a hypervalent model or a charge-separated model involving significant

-

Geometry: The sulfur atom adopts a distorted tetrahedral geometry.

-

Bonding: The

bond is shorter than a typical single bond (approx. 1.60–1.63 Å), suggesting partial double-bond character due to -

Consequence: This delocalization reduces the basicity of the nitrogen lone pair while significantly increasing the acidity of the

protons.

Acidity ( ) and Ionization

The most critical parameter for the sulfamoyl group is the acidity of the N-H proton.

-

Primary Sulfonamides (

): Typically exhibit a -

N-Acyl Sulfonamides (

): The additional electron-withdrawing carbonyl group drops the -

N-Heteroaryl Sulfonamides (Sulfa Drugs): Substitution with electron-deficient heterocycles (e.g., Sulfamethoxazole) lowers the

to 5.6–7.5 . This is intentional; it mimics the

Technical Insight: Recent studies have established a linear correlation between the

equilibrium bond length and aqueous.[1] Shorter bonds correlate with higher acidity, providing a predictive metric for computational drug design [1].

Reactivity Landscape

The sulfamoyl group is not merely a static linker; it is a reactive center. The following diagram maps its core reactivity profiles.

Figure 1: The multidimensional reactivity profile of the sulfamoyl moiety.[2]

Nucleophilic Reactivity (The Nitrogen)

While the neutral sulfonamide nitrogen is non-nucleophilic due to electron withdrawal by the sulfonyl group, its conjugate base is a potent nucleophile.

-

N-Alkylation: Requires deprotonation (typically with

or -

Mitsunobu Reaction: A superior method for alkylation that avoids strong bases and allows stereochemical inversion of the alcohol partner (See Protocol 5.2).

Electrophilic Stability (The Sulfur)

Unlike sulfonyl chlorides (

-

Hydrolysis Resistance: Sulfonamides are exceptionally stable to acid and base hydrolysis. This stability makes the tosyl group (

) an excellent protecting group for amines, removable only under specific reductive conditions (e.g.,

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group is the "warhead" for CA inhibitors (e.g., Acetazolamide).

-

Mechanism: The enzyme active site contains a

ion coordinated by three histidine residues. The catalytic mechanism involves a zinc-bound hydroxide ion.[3] -

Interaction: The ionized sulfonamide nitrogen (

) acts as a transition state analogue, displacing the zinc-bound water/hydroxide and coordinating directly to the

Figure 2: Coordination mechanism of sulfonamides within the Carbonic Anhydrase active site.

Experimental Protocols

These protocols are designed with self-validation steps to ensure reproducibility.

General Synthesis: Sulfonyl Chloride Aminolysis

Objective: Synthesis of a primary or secondary sulfonamide from a sulfonyl chloride.[4]

Reagents:

-

Sulfonyl Chloride (

, 1.0 equiv) -

Amine (

, 1.1 equiv) -

Base: Pyridine (solvent/scavenger) or

(1.2 equiv) in DCM. -

Catalyst: DMAP (0.1 equiv) - Critical for sterically hindered amines.

Workflow:

-

Setup: Dissolve the amine in dry DCM (0.2 M) under

. Add -

Addition: Add sulfonyl chloride dropwise. Causality: Dropwise addition prevents exotherms that can lead to sulfonyl chloride hydrolysis or disulfonimide formation.

-

Monitoring: Warm to RT. Monitor by TLC.

-

Self-Validation: The reaction is complete when the high-Rf sulfonyl chloride spot disappears and a more polar, H-bond active spot (sulfonamide) appears.

-

-

Workup: Wash with 1M HCl. Why? This removes unreacted amine, DMAP, and pyridine, leaving the neutral sulfonamide in the organic layer.

-

Purification: Recrystallization (EtOH/Water) is often sufficient due to the high crystallinity of sulfonamides.

N-Alkylation via Mitsunobu Reaction

Objective: Alkylation of a primary sulfonamide with a primary/secondary alcohol. This method is preferred over

Reagents:

-

Sulfonamide (

, 1.0 equiv) -

Alcohol (

, 1.0 equiv) -

Triphenylphosphine (

, 1.2 equiv) -

DIAD or DEAD (1.2 equiv)

-

Solvent: THF (anhydrous)

Workflow:

-

Complex Formation: Dissolve

in THF at 0°C. Add DIAD dropwise.-

Observation: Solution turns yellow/orange. Wait 10 mins for the betaine intermediate to form.

-

-

Addition: Add the sulfonamide and alcohol to the mixture.

-

Causality: The acidic sulfonamide (

) protonates the betaine, allowing the alcohol to attack the phosphorus, forming the oxyphosphonium ion.

-

-

Reaction: Stir at RT for 12–24h.

-

Self-Validation:

-

TLC: Look for the disappearance of the UV-active sulfonamide.

-

NMR: Appearance of

signals and shift of the alcohol's -

Cleanup: A major byproduct is

.[2] If difficult to separate, use polymer-supported

-

Data Summary: Substituent Effects

| Substituent Type | Example Structure | Approx | Physiological State (pH 7.4) | Primary Application |

| Unsubstituted | 10.1 | Neutral (Unionized) | CA Inhibitors, Diuretics | |

| N-Aryl | 9.5 | Neutral | Synthetic Intermediate | |

| N-Heteroaryl | Sulfamethoxazole | 5.7 | ~98% Ionized (Anionic) | Antibacterial (PABA mimic) |

| N-Acyl | 4.5 | 100% Ionized | Bioisostere of Carboxylic Acid |

References

-

ChemRxiv (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

-

Journal of Medicinal Chemistry (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. [Link][6]

-

Chemical Reviews (2009). Mitsunobu and Related Reactions: Advances and Applications. [Link]

-

Organic Letters (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 5. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Electronic Architecture and Physicochemical Behavior of 2-Sulfamoylbenzoic Acid

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

2-Sulfamoylbenzoic acid (CAS: 632-24-6), the hydrolysis product of saccharin, represents a classic study in the "ortho-effect" within aromatic chemistry. For drug development professionals, this molecule is not merely a sweetener precursor; it is a scaffold that demonstrates how proximity-driven electronic interactions—specifically intramolecular hydrogen bonding and nucleophilic attack—dictate stability, solubility, and bioavailability. This guide dissects the electronic properties of this compound, providing a mechanistic understanding of its behavior in solution and the solid state.

Molecular Geometry & Electronic Structure

The reactivity of this compound is governed by the competition between two electron-withdrawing groups (EWGs) positioned ortho to one another on a benzene ring: the carboxylic acid (

The Ortho-Effect and Intramolecular Hydrogen Bonding

Unlike its para or meta isomers, the ortho positioning creates a unique electronic environment. The proximity of the sulfonamide nitrogen and the carboxylic carbonyl oxygen facilitates a strong intramolecular hydrogen bond.

-

Electronic Consequence: This interaction locks the molecule into a specific conformation, reducing the rotational freedom of the carboxyl group.

-

Dipole Vector: The electron density is pulled heavily toward the sulfonyl and carbonyl oxygens, creating a distinct dipole moment that influences crystal packing and solubility.

Visualization of Electronic Interactions

The following diagram illustrates the connectivity and the critical intramolecular interactions that define the molecule's stability.

Figure 1: Interaction map highlighting the electron-withdrawing nature of substituents and the stabilizing intramolecular hydrogen bond.

Physicochemical Parameters

Understanding the ionization behavior of this compound is critical for formulation, particularly when assessing its potential to cyclize back to saccharin under acidic conditions.

Acid Dissociation Constants (pKa)

The molecule is dibasic in nature, possessing two ionizable protons with distinct electronic environments.

| Functional Group | Approx. pKa | Electronic Rationale |

| Carboxylic Acid ( | 3.5 – 4.0 | The electron-withdrawing sulfonyl group (via induction) stabilizes the carboxylate anion, making it slightly more acidic than benzoic acid (pKa 4.2). |

| Sulfonamide ( | 10.0 – 11.0 | The sulfonamide proton is weakly acidic. Deprotonation requires high pH. |

| Saccharin (Cyclized form) | 1.6 | Contrast: Upon cyclization, the nitrogen becomes flanked by two EWGs (carbonyl and sulfonyl), drastically increasing acidity. |

Solubility Profile

-

pH Dependence: In acidic media (pH < 3), the molecule exists primarily in its neutral form, exhibiting lower aqueous solubility. As pH increases > 4.5, the carboxylate formation significantly enhances water solubility.

-

Partition Coefficient (LogP): The calculated LogP is approximately 0.4 – 0.8. This low lipophilicity suggests the molecule stays primarily in the aqueous phase of biological systems, unlike many lipophilic drug candidates.

Reactivity: The Cyclodehydration Interface

The most critical "electronic property" of this compound for researchers is its propensity to undergo cyclodehydration to form saccharin. This is not merely a thermal reaction; it is driven by the electrophilicity of the carbonyl carbon and the nucleophilicity of the sulfonamide nitrogen.

Mechanism of Cyclization

Under acidic conditions or thermal stress, the sulfonamide nitrogen attacks the carboxylic carbon. The electronic driving force is the formation of the resonance-stabilized saccharin ring system.

Figure 2: The reaction coordinate showing the conversion of the open-chain acid to the cyclic imide (saccharin).

Spectroscopic Signatures

To validate the electronic state of the molecule (open acid vs. cyclic saccharin), specific spectroscopic markers must be monitored.

Infrared Spectroscopy (FT-IR)

The electronic environment of the carbonyl group provides the clearest diagnostic signal.

-

This compound: Broad

stretch ( -

Saccharin (Cyclic): The carbonyl peak shifts significantly to higher wavenumbers (

) due to ring strain and the imide functionality.

UV-Vis Spectroscopy[1][2]

-

Absorption Bands: The benzene ring exhibits

transitions. The presence of the sulfonamide auxochrome typically results in absorption maxima ( -

pH Shift: A bathochromic shift (red shift) is often observed upon deprotonation of the carboxylic acid due to increased resonance delocalization.

Experimental Protocol: Potentiometric pKa Determination

Objective: To accurately determine the

Materials

-

Analyte: High-purity this compound (>99%).

-

Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

-

Solvent: Degassed deionized water (ionic strength adjusted with 0.1 M KCl).

-

Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow

-

System Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.

-

Sample Preparation: Dissolve

of this compound in 50 mL of the ionic strength-adjusted water. Note: Ensure complete dissolution; mild sonication may be required. -

Titration:

-

Purge the solution with

gas to remove dissolved -

Titrate with 0.1 M NaOH in increments of 0.01 mL.

-

Allow electrode stabilization (drift < 0.5 mV/min) between additions.

-

-

Data Analysis: Plot the First Derivative (

) vs. Volume. The inflection point corresponds to the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Validation Check: If the calculated pKa is < 2.0, suspect contamination with saccharin (which is more acidic). If pKa is > 4.5, suspect simple benzoic acid contamination.

References

-

PubChem. (n.d.).[1] this compound | C7H7NO4S | CID 69436.[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (1921).[2] Acid Ammonium o-Sulfobenzoate.[2] Organic Syntheses, Coll. Vol. 1, p.14. Retrieved January 31, 2026, from [Link]

-

ChemistryViews. (2015). The Saccharin Saga – Part 2. Wiley-VCH. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid.[3][1][2][4][5][6] National Institute of Standards and Technology. Retrieved January 31, 2026, from [Link]

Sources

- 1. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. iomcworld.com [iomcworld.com]

- 4. Benzoic acid [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note: 2-Sulfamoylbenzoic Acid as a Privileged Scaffold in Drug Discovery

[1]

Abstract

2-Sulfamoylbenzoic acid (CAS: 632-24-6) is often pigeonholed merely as the precursor to saccharin.[1] However, in modern medicinal chemistry, it represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2] This guide details the strategic use of this compound to access 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (sultams) and related bioactive sulfonamides.[1] We provide validated protocols for cyclodehydration, N-alkylation, and ring-opening functionalization, addressing the common competitive reactivity between the carboxylic acid and sulfonamide moieties.[1]

Part 1: The Scaffold & Reactivity Profile[1]

The "Open-Closed" Equilibrium

The defining feature of this compound is its propensity to cyclize.[1] The ortho positioning of the carboxylic acid (-COOH) and the sulfonamide (-SO₂NH₂) creates a high effective molarity, favoring the formation of the thermodynamically stable 5-membered sultam ring (saccharin core).[1]

Researchers must recognize that This compound is essentially a "masked" sultam. [1]

-

Acidic Conditions: Favor rapid cyclodehydration to the sultam.[1]

-

Basic/Aqueous Conditions: Favor the open-chain salt form.

Strategic Value in Drug Design

The resulting sultam core is a bioisostere for phthalimides and isoindolinones but possesses unique hydrogen-bonding capability and polarity.[1] Derivatives have shown efficacy as:

Part 2: Reaction Pathways & Logic (Graphviz Visualization)

The following diagram maps the critical divergent pathways available when starting with this building block.

Figure 1: Divergent synthetic pathways. Note that direct amide coupling (dashed line) is often bypassed in favor of the cleaner "Cyclize-then-Open" strategy.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Cyclodehydration to the Sultam Core

Objective: To convert commercially available this compound into the reactive sultam intermediate (Saccharin) for further functionalization.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂) (excess) or Polyphosphoric Acid (PPA)

-

Solvent: Methanol (for crystallization)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Addition: Add this compound (20.1 g, 100 mmol) to the flask.

-

Reagent: Cautiously add Thionyl Chloride (30 mL). Note: The reaction is endothermic initially but evolves HCl and SO₂ gas.[1]

-

Reflux: Heat the mixture to reflux (75°C) for 2–4 hours. The solid starting material will dissolve as the reaction proceeds.[1]

-

Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting acid is highly polar and stays at the baseline; the product is less polar.[1]

-

-

Isolation: Distill off excess SOCl₂ under reduced pressure.

-

Purification: The residue is typically a white solid.[1] Recrystallize from hot methanol or ethanol/water to yield pure 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.[1]

-

Yield: Typical yields are >90%.[1]

Protocol B: N-Alkylation (Library Generation)

Objective: To functionalize the sultam nitrogen.[1] This is the primary method for generating diversity in medicinal chemistry libraries.[1]

Reagents:

-

Sultam Intermediate (from Protocol A) (1.0 eq)

-

Alkyl Halide (R-X) (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or NaH (1.1 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Dissolution: Dissolve the sultam (1.83 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add K₂CO₃ (2.76 g, 20 mmol). Stir at room temperature for 15 minutes. The solution may become cloudy.

-

Alkylation: Add the Alkyl Halide (12 mmol) dropwise.

-

Reaction: Heat to 60–80°C for 4–12 hours.

-

Note: For highly reactive halides (benzyl bromide, allyl bromide), room temperature is sufficient.[1]

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The N-alkylated product usually precipitates.[1]

-

Filtration: Filter the solid, wash with water, and dry.[1][7] If no precipitate forms, extract with Ethyl Acetate.[1]

Protocol C: The "Cyclize-then-Open" Strategy

Objective: To synthesize open-chain N-substituted benzamides. Direct coupling to the carboxylic acid of this compound is difficult because the sulfonamide interferes.[1] The solution is to use the sultam as an "activated ester."[1]

Methodology:

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table

| Property | Value | Relevance |

| Molecular Weight | 201.20 g/mol | Fragment-based drug design compliant |

| pKa (Acid) | ~1.6 (NH of sultam) | Highly acidic; easily deprotonated |

| H-Bond Donors | 1 (Open), 1 (Cyclic) | Critical for receptor binding |

| H-Bond Acceptors | 4 | Sulfonyl oxygens are strong acceptors |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield in Alkylation | O-Alkylation vs N-Alkylation | The sultam anion is ambident.[1] While N-alkylation is major, O-alkylation can occur with "hard" electrophiles.[1] Fix: Use a softer counterion (replace K2CO3 with Tetrabutylammonium salts) or switch solvent to Acetone. |

| Starting Material Remains | Incomplete Cyclization | Fix: Ensure anhydrous conditions during SOCl₂ reflux. Water hydrolyzes the chloride intermediate back to the open acid.[1] |

| Product is Sticky/Oil | DMF retention | Fix: Wash the organic layer thoroughly with LiCl (5% aq) during extraction to remove DMF, or use Acetone as the solvent if solubility permits.[1] |

References

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]

-

This compound | C7H7NO4S | CID 69436. Source:[1][9] PubChem Compound Summary.[1] URL:[Link]

-

Saccharin alkylation: O vs. N substitution. Source: Journal of Chemical Education. URL:[Link]

Sources

- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 9. This compound | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Sulfamoylbenzoic acid as a precursor for heterocyclic compounds

Abstract

This technical guide details the synthetic utility of 2-sulfamoylbenzoic acid (2-SBA) as a high-value precursor in the development of bioactive heterocycles. While historically known as the precursor to saccharin, this ortho-substituted scaffold offers a privileged entry point for constructing diverse sultam libraries, 1,2-benzisothiazoles, and 1,2,3-benzothiadiazines. This note provides optimized protocols for cyclization, N-diversification, and ring expansion, specifically tailored for medicinal chemistry programs targeting carbonic anhydrase inhibitors, GPCR agonists, and anti-inflammatory agents.

The Scaffold & Strategic Importance

Chemical Logic: this compound (CAS: 632-25-7) possesses a unique "dual-reactive" ortho architecture. It contains both an electrophilic carboxylic acid and a nucleophilic sulfonamide moiety. This proximity pre-organizes the molecule for intramolecular cyclization, making it an ideal "spring-loaded" precursor for forming the 1,2-benzisothiazole 1,1-dioxide (sultam) core.

Medicinal Relevance: The resulting heterocyclic cores are bioisosteres for carboxylic acids and phosphate groups, widely utilized in:

-

Carbonic Anhydrase Inhibitors (CAIs): Targeting glaucoma and hypoxic tumors.

-

Non-steroidal Anti-inflammatory Drugs (NSAIDs): COX-2 selective inhibitors often feature the 1,2-benzisothiazole motif.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthetic pathways available from the 2-SBA scaffold.

Figure 1: Divergent synthesis from 2-SBA. The primary route (Blue) yields the sultam core, while the secondary route (Red) enables ring expansion.

Experimental Protocols

Protocol A: The "Gateway" Cyclization (Synthesis of Saccharin Core)

Objective: Efficient conversion of 2-SBA to 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Mechanism: Acid-catalyzed intramolecular nucleophilic acyl substitution.

Reagents:

-

This compound (10.0 g, 50 mmol)

-

Polyphosphoric acid (PPA) (50 g) [Note: PPA is preferred over H2SO4 to minimize charring and improve yield]

-

Ice water

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge PPA and heat to 60°C.

-

Addition: Add 2-SBA portion-wise over 15 minutes.

-

Reaction: Increase temperature to 120°C and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material (high polarity) should disappear, replaced by the less polar sultam spot.

-

Quench: Cool the mixture to 80°C and carefully pour onto 300 g of crushed ice with vigorous stirring. The sultam will precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water (3 x 50 mL) to remove residual acid, and dry in a vacuum oven at 50°C.

-

Yield: Typical yield 85-92%. Melting point: 226-229°C.

Protocol B: N-Diversification (Library Generation)

Objective: Synthesis of N-alkylated sultams for SAR studies. Critical Insight: The N-proton of the sultam is highly acidic (pKa ~ 1.6), allowing facile deprotonation.

Reagents:

-

Saccharin scaffold (from Protocol A) (1.0 eq)

-

Alkyl Halide (R-X) (1.2 eq)

-

Base: K2CO3 (2.0 eq) or NaH (1.1 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the sultam (5 mmol) in anhydrous DMF (10 mL).

-

Add K2CO3 (10 mmol). Stir at room temperature for 15 minutes.

-

Add the alkyl halide (6 mmol) dropwise.

-

Heat to 60-80°C for 4-12 hours (depending on steric hindrance of R-X).

-

Workup: Pour into ice water (50 mL). If solid precipitates, filter.[3] If oil forms, extract with EtOAc, wash with brine (to remove DMF), dry over MgSO4, and concentrate.

-

Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).

Protocol C: 3-Functionalization (The "Pseudo-Chloride" Route)

Objective: Accessing 3-aryl/alkyl-1,2-benzisothiazole 1,1-dioxides (bioisosteres of indoles). Mechanism: Activation of the lactam carbonyl to an imidoyl chloride followed by nucleophilic displacement.

Procedure:

-

Activation: Reflux the sultam (10 mmol) with PCl5 (11 mmol) in POCl3 (5 mL) for 3 hours. Remove volatiles under vacuum to obtain the 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-chloride). Handle under inert atmosphere; highly moisture sensitive.

-

Coupling: Dissolve the crude pseudo-chloride in dry THF (20 mL) at 0°C.

-

Nucleophile Addition: Slowly add Grignard reagent (R-MgBr, 12 mmol) or Lithium reagent.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Add saturated NH4Cl solution. Extract with DCM.

Data Summary & Quality Control

Analytical Characteristics of Key Intermediates:

| Compound | 1H NMR Characteristic (DMSO-d6) | IR Signature (cm⁻¹) | Mass Spec (ESI) |

| 2-SBA (Precursor) | Broad COOH singlet (13.0 ppm); SO2NH2 broad singlet (7.5 ppm) | 3300, 3200 (NH2), 1690 (COOH) | [M-H]⁻ 200.0 |

| Saccharin (Core) | NH singlet (11.5 ppm, highly deshielded) | 1720 (C=O, strong), 1330/1170 (SO2) | [M-H]⁻ 182.0 |

| N-Alkyl Sultam | Disappearance of NH singlet; Appearance of N-CH2 signals (4.0-5.0 ppm) | 1735 (C=O shift), No NH stretch | [M+H]⁺ varies |

Troubleshooting Guide:

-

Problem: Low yield in Protocol A (Cyclization).

-

Cause: Incomplete dehydration or hydrolysis during workup.

-

Fix: Ensure temperature reaches 120°C. Do not boil the aqueous quench; keep it cold to prevent ring opening back to 2-SBA.

-

-

Problem: N- vs. O-Alkylation in Protocol B.

-

Insight: Under thermodynamic conditions (high heat, DMF), N-alkylation is preferred. O-alkylation (forming imidates) is rare with saccharin but possible with silver salts. Stick to K2CO3/NaH.

-

Advanced Application: Ring Expansion

To access 1,2,3-benzothiadiazine 1,1-dioxides (a scaffold found in antihypertensives):

-

Convert 2-SBA to 2-sulfamoylbenzoyl chloride using SOCl2 (Reflux, 2h).

-

React the acid chloride with hydrazine hydrate (NH2NH2·H2O) in ethanol at 0°C.

-

The intermediate hydrazide often spontaneously cyclizes or requires mild acid catalysis to form the 6-membered thiadiazine ring.

References

-

Vertex Ingredients. (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. Retrieved from [Link]

-

American Chemical Society. (2019). Saccharin Discovery and Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisothiazoles. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

Sources

- 1. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: A Guide to the Chlorosulfonation of Benzoic Acid

<_ _>

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the chlorosulfonation of benzoic acid, yielding 3-(chlorosulfonyl)benzoic acid. This versatile bifunctional molecule is a key intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] The protocol herein is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Scientific Foundation: Mechanism and Rationale

The chlorosulfonation of benzoic acid is a classic example of electrophilic aromatic substitution. The carboxylic acid group on the benzene ring is a deactivating, meta-directing group. Consequently, the incoming chlorosulfonyl group will predominantly add at the meta-position.[2] The reaction mechanism is initiated by the auto-protolysis of chlorosulfonic acid, which generates the highly electrophilic chlorosulfonium ion (SO₂Cl⁺). This electrophile is then attacked by the electron-rich benzene ring of benzoic acid to form a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton restores aromaticity and yields the desired product, 3-(chlorosulfonyl)benzoic acid.[2]

Controlling reaction parameters such as temperature and stoichiometry is critical to prevent the formation of side products. High temperatures and a large excess of chlorosulfonic acid can lead to disulfonation or the formation of the para-isomer.[2][3]

Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| Benzoic Acid | ≥99.5% purity | Sigma-Aldrich |

| Chlorosulfonic Acid | ≥98% purity | Loba Chemie[4] |

| Ice | Made from deionized water | --- |

| Fume Hood | Certified and operational | --- |

| Round-bottom flask (50 mL) | Borosilicate glass, dry | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Heating mantle with controller | --- | --- |

| Thermometer | --- | --- |

| Ice-water bath | --- | --- |

| Buchner funnel and flask | --- | --- |

| Vacuum source | --- | --- |

| pH paper or meter | --- | --- |

| Beakers and graduated cylinders | Borosilicate glass, dry | --- |

Critical Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, chemical splash goggles, and a face shield when handling chlorosulfonic acid.[5][6] All operations should be conducted within a certified fume hood.[5]

-

Violent Reaction with Water: Chlorosulfonic acid reacts violently and exothermically with water, generating toxic hydrogen chloride (HCl) gas and sulfuric acid.[5][7] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

-

Inhalation Hazard: The vapor of chlorosulfonic acid is extremely irritating to the respiratory system and can cause delayed lung damage.[5][6] Work in a well-ventilated fume hood at all times.

-

Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[5][6] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

-

Spill Management: In the event of a spill, do not use water. Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[6]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of 3-(chlorosulfonyl)benzoic acid.[8]

Step 1: Reaction Setup

-

In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, place 1.22 g (10 mmol) of benzoic acid.

-